Varespladib - 172732-68-2

Varespladib

Catalog Number: EVT-285781
CAS Number: 172732-68-2
Molecular Formula: C21H20N2O5
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Varespladib is a synthetic indolic compound originally developed as a potent and selective inhibitor of secreted phospholipase A2 (sPLA2) enzymes. [, ] These enzymes play a crucial role in inflammatory processes and have been implicated in various diseases, including cardiovascular disease, acute respiratory distress syndrome (ARDS), and snakebite envenoming. [, , , , , ] While initially investigated for its therapeutic potential in these conditions, research on Varespladib has expanded to explore its broader applications in understanding biological mechanisms and developing novel research tools.

Future Directions
  • Further Exploration of its Mechanism of Action: While its primary mechanism involves sPLA2 inhibition, further research is needed to fully elucidate its interactions with specific sPLA2 isoforms and downstream signaling pathways in different disease contexts. []
  • Development of More Selective sPLA2 Inhibitors: The discovery that different sPLA2 isoforms can have opposing roles in atherosclerosis highlights the need for more selective inhibitors. [] Future research could focus on designing Varespladib analogs with enhanced selectivity for specific sPLA2 isoforms to improve therapeutic efficacy and minimize potential off-target effects.
  • Optimization of Varespladib as a Snakebite Treatment: Preclinical studies have shown promising results for Varespladib as a potential treatment for snakebite envenoming. [, , , , ] Future research should focus on optimizing its formulation for different routes of administration, determining its efficacy against a wider range of snake venoms, and conducting clinical trials to evaluate its safety and efficacy in humans.
  • Investigating its Potential in other Diseases: Given the involvement of sPLA2 in various inflammatory and metabolic diseases, future research could explore the potential of Varespladib in treating conditions such as rheumatoid arthritis, sepsis, and Alzheimer's disease. []
  • Developing Novel Diagnostic Tools: Combining Varespladib with fluorescent probes or nanoparticles could lead to the development of sensitive and specific diagnostic tools for detecting and quantifying sPLA2 activity in biological samples. []

Varespladib methyl

Compound Description: Varespladib methyl is an orally bioavailable prodrug of varespladib. [, ] It is rapidly metabolized to varespladib in the body. [, ] Like varespladib, it is a potent inhibitor of secretory phospholipase A2 (sPLA2) and has been investigated for the treatment of coronary artery disease, acute coronary syndrome, and inflammation. [, , ]

Relevance: Varespladib methyl is structurally related to varespladib and acts as a prodrug, converting to varespladib in vivo. Both compounds share the same mechanism of action, inhibiting sPLA2 enzymes. [, , ]

Darapladib

Compound Description: Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). [, , , ] It has been investigated as a potential treatment for atherosclerosis and cardiovascular disease. [, , , ]

Relevance: While both darapladib and varespladib target phospholipase A2 enzymes, they exhibit distinct selectivity profiles. Darapladib selectively inhibits Lp-PLA2, whereas varespladib predominantly inhibits secretory PLA2s (sPLA2s). [, , , ] Despite their differences, both compounds have been investigated for their potential in treating cardiovascular disease, highlighting the significance of PLA2 inhibition in this context. [, , , ]

Quercetin

Compound Description: Quercetin is a naturally occurring flavonoid with antioxidant and anti-inflammatory properties. []

Relevance: In a study using fluorescent lipo-beads, quercetin was found to hydrolyze the supported membrane and did not show inhibition of PLA2. [] This is in contrast to varespladib, which showed significant inhibition of PLA2 on lipo-beads. []

CP471474

Compound Description: CP471474 is a broad-spectrum metalloproteinase inhibitor. []

Relevance: A study investigated the combined effects of CP471474 and varespladib on the venom of Bothrops asper and Crotalus durissus cumanensis. [] The combination showed inhibitory activity against various venom activities, including lethal, edema-forming, hemorrhagic, and myotoxic effects. [] While both compounds target different venom components, their combined use highlights a potential synergistic approach for treating snakebite envenoming. []

Source and Classification

Varespladib was originally developed through a collaboration between Eli Lilly and Company and Shionogi & Co., Ltd., before being acquired by Anthera Pharmaceuticals in 2006. It is classified as a small molecule and has been investigated primarily for its anti-inflammatory properties and ability to inhibit sPLA2 enzymes, which are implicated in various pathological conditions including acute coronary syndrome and snakebite envenomation .

Synthesis Analysis

The synthesis of varespladib involves several key steps, primarily focusing on the modification of indole structures to enhance biological activity. The compound is synthesized as a methyl ester prodrug (varespladib methyl), which undergoes rapid hydrolysis to yield the active form upon administration. The general synthetic route includes:

  1. Starting Materials: Utilization of substituted indole derivatives.
  2. Reagents: Employing reagents that facilitate the formation of ester bonds.
  3. Conditions: Controlled temperature and pH adjustments to optimize yield and purity.
  4. Purification: Techniques such as recrystallization or chromatography to isolate the final product.

The molecular weight of varespladib is approximately 402.38 g/mol for the active form, while its prodrug form has a molecular weight of 394.4 g/mol .

Molecular Structure Analysis

Varespladib has a complex molecular structure characterized by a substituted indole backbone. The structure can be represented by the chemical formula C22H22N2O5C_{22}H_{22}N_{2}O_{5} with notable structural features including:

  • Indole Ring: Central to its activity, providing hydrophobic interactions with target proteins.
  • Ester Functional Group: Present in the methyl ester form, which is crucial for its prodrug activity.
  • Hydrophobic Channel Binding: The ability to bind within hydrophobic channels of sPLA2 enzymes enhances its inhibitory efficacy .

The three-dimensional structure can be analyzed using techniques like X-ray crystallography, revealing important interactions with enzyme active sites .

Chemical Reactions Analysis

Varespladib primarily engages in reactions that inhibit phospholipase A2 activity. The mechanism involves:

  1. Inhibition of Hydrolysis: Blocking the enzymatic hydrolysis of phospholipids by binding to the active site.
  2. Competitive Binding: Competing with substrate molecules, effectively reducing enzyme activity.
  3. Non-Enzymatic Interactions: Inhibiting myotoxic activities associated with snake venom PLA2-like proteins .

The compound has demonstrated significant inhibitory effects at nanomolar concentrations against various PLA2 toxins from snake venoms .

Mechanism of Action

Varespladib acts by selectively inhibiting sPLA2 enzymes, which play a pivotal role in inflammatory processes. The mechanism includes:

  • Competitive Inhibition: Varespladib binds to the hydrophobic groove of sPLA2 enzymes, preventing substrate access.
  • Disruption of Arachidonic Acid Pathway: By inhibiting sPLA2, varespladib disrupts the production of pro-inflammatory mediators derived from arachidonic acid .
  • Reduction of Inflammatory Markers: Clinical studies have shown that varespladib reduces levels of C-reactive protein and interleukin-6, both markers of inflammation .
Physical and Chemical Properties Analysis

Varespladib exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 402.38 g/mol.
  • Solubility: Soluble in organic solvents; limited aqueous solubility which is typical for lipophilic compounds.
  • Stability: Stable under standard laboratory conditions but sensitive to hydrolysis when exposed to moisture due to its ester functional group.

These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles .

Applications

Varespladib has been investigated for multiple applications:

  1. Anti-inflammatory Therapy: Potential use in treating conditions like acute coronary syndrome by modulating lipid levels and inflammatory responses.
  2. Snakebite Treatment: Demonstrated efficacy in neutralizing venom components, making it a candidate for adjunctive therapy alongside traditional antivenoms .
  3. Research Tool: Utilized in studies exploring phospholipase A2 function and inhibition mechanisms across various biological systems.

Properties

CAS Number

172732-68-2

Product Name

Varespladib

IUPAC Name

2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetic acid

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25)

InChI Key

BHLXTPHDSZUFHR-UHFFFAOYSA-N

SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

((3-(aminooxoacetyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl)oxy)acetate
S 5920
S-5920
varespladi

Canonical SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.